1,3-Dihydroxyacetone dimer

Catalog No.
S676973
CAS No.
62147-49-3
M.F
C6H12O6
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dihydroxyacetone dimer

CAS Number

62147-49-3

Product Name

1,3-Dihydroxyacetone dimer

IUPAC Name

2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2

InChI Key

KEQUNHIAUQQPAC-UHFFFAOYSA-N

SMILES

C1C(OCC(O1)(CO)O)(CO)O

Solubility

Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

C1C(OCC(O1)(CO)O)(CO)O

Precursor for Organic Synthesis

DHAD dimer serves as a valuable building block for various organic syntheses. Its structure provides a convenient three-carbon unit that can be incorporated into complex molecules. Studies have demonstrated its utility in synthesizing:

  • Nitric acid esters: DHAD dimer can be transformed into compounds like 1,3-dinitratoacetone and 2,5-bis(nitratomethyl-2,5-nitrato)-1,4-dioxane [].
  • Lactic acid: In the presence of aluminum salts as catalysts, DHAD dimer can be converted to lactic acid [].
  • Functionalized molecules: DHAD dimer has been employed in the synthesis of diverse functionalized molecules, including phosphorus-doped carbon quantum dots for fingerprint imaging [] and 1-methyl-5-hydroxymethylimidazole scaffolds [].

These examples highlight the versatility of DHAD dimer as a starting material for constructing complex molecules with potential applications in various fields.

Substrate for Enzyme Studies

DHAD dimer acts as a substrate for specific enzymes, enabling researchers to investigate their activity and function. Notably, it serves as a substrate for galactose oxidase, an enzyme involved in carbohydrate metabolism. By studying the interaction between DHAD dimer and galactose oxidase, researchers can gain insights into the enzyme's mechanism of action and its potential roles in biological processes [].

1,3-Dihydroxyacetone dimer is a compound with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol. It appears as a white to off-white crystalline solid and is known for its hygroscopic properties, meaning it can absorb moisture from the air. The compound is soluble in ethanol, ethyl ether, and acetone but only slightly soluble in water, making it useful in various chemical applications .

This compound is primarily recognized for its role as a catalytic agent and petrochemical additive. It serves as a building block in organic synthesis and acts as a reagent in nucleophilic or electrophilic reactions involving three-carbon components .

  • Skin Irritation: In rare cases, DHAD may cause skin irritation, especially in individuals with sensitive skin.
  • Inhalation Risk: While uncommon, inhaling DHAD dust can irritate the respiratory tract.
Due to its functional groups. It can undergo:

  • Nucleophilic substitutions: The hydroxyl groups can act as nucleophiles, allowing the compound to react with electrophiles.
  • Condensation reactions: This compound can form larger molecules through condensation with other alcohols or carbonyl compounds.
  • Redox reactions: The presence of hydroxyl groups makes it susceptible to oxidation and reduction processes.

These reactions make it versatile in organic synthesis, particularly in creating complex molecules .

Research indicates that 1,3-dihydroxyacetone dimer exhibits various biological activities. It has been studied for its potential effects on skin health, particularly in formulations for self-tanning products. The compound interacts with amino acids in the skin to produce a color change through the Maillard reaction, which is responsible for the browning effect seen in cooked foods .

The synthesis of 1,3-dihydroxyacetone dimer can be achieved through several methods:

  • Condensation of Dihydroxyacetone: This method involves the reaction of dihydroxyacetone under controlled conditions to promote dimerization.
  • Chemical Modification: Starting from simpler aldehydes or ketones, chemical modifications can lead to the formation of 1,3-dihydroxyacetone dimer through various organic synthesis techniques.

These methods highlight the compound's accessibility for research and industrial applications .

1,3-Dihydroxyacetone dimer finds applications across various fields:

  • Cosmetics: Used primarily in self-tanning products due to its ability to react with skin proteins.
  • Food Industry: Acts as a flavoring agent because of its sweet taste.
  • Pharmaceuticals: Investigated for potential uses in drug formulation due to its biological activity.
  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.

Its versatility makes it valuable in both laboratory research and commercial products .

Interaction studies involving 1,3-dihydroxyacetone dimer have focused on its reactivity with various biological molecules. For instance:

  • Protein Interactions: The compound's ability to react with amino acids has been extensively studied, particularly regarding skin interactions.
  • Antioxidant Studies: Research has examined how it interacts with free radicals and other oxidative agents.

These studies help elucidate the compound's potential benefits and mechanisms of action within biological systems .

Several compounds share structural similarities with 1,3-dihydroxyacetone dimer. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
DihydroxyacetoneC3H6O3A simple sugar used primarily in self-tanning products
GlyceraldehydeC3H6O3An intermediate in glycolysis; also used in cosmetics
ErythruloseC4H8O4A ketose sugar used similarly for tanning applications

Uniqueness of 1,3-Dihydroxyacetone Dimer

1,3-Dihydroxyacetone dimer is unique due to its dimeric structure that enhances its stability and reactivity compared to simpler sugars like dihydroxyacetone. Its ability to form complex interactions with biological molecules makes it particularly interesting for cosmetic and pharmaceutical applications .

Physical Description

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma

XLogP3

-3.1

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 64 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 53 of 64 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62147-49-3

Wikipedia

2,5-dihydroxy-1,4-dioxane-2,5-dimethanol

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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